1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole
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Overview
Description
1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a benzyl group, a methoxy group, and a prop-2-enylsulfanyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole typically involves the condensation of substituted ortho-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. Common synthetic routes include:
Condensation Reaction: Substituted ortho-phenylenediamine reacts with benzaldehyde under acidic or basic conditions to form the benzimidazole core.
Functional Group Introduction: The methoxy and prop-2-enylsulfanyl groups are introduced through nucleophilic substitution or addition reactions.
Industrial Production: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzimidazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying from room temperature to elevated temperatures depending on the desired transformation.
Scientific Research Applications
1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 2-methoxy-5-prop-2-enyl-phenol, 2-allyl-5-methoxyphenol, and 2-methoxy-5-
Properties
IUPAC Name |
1-benzyl-5-methoxy-2-prop-2-enylsulfanylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-3-11-22-18-19-16-12-15(21-2)9-10-17(16)20(18)13-14-7-5-4-6-8-14/h3-10,12H,1,11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUOODYQQQUWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=N2)SCC=C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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